molecular formula C12H16OS B14036371 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one

Cat. No.: B14036371
M. Wt: 208.32 g/mol
InChI Key: GAASENVPQKEFAE-UHFFFAOYSA-N
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Description

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H16OS and a molecular weight of 208.32 g/mol . This compound is characterized by the presence of an ethyl group, a methylthio group, and a propanone moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-ethyl-3-(methylthio)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in various chemical reactions. For example, the carbonyl group can form hydrogen bonds with biological molecules, influencing their activity. The methylthio group can undergo oxidation or substitution reactions, leading to the formation of biologically active metabolites .

Comparison with Similar Compounds

1-(4-Ethyl-3-(methylthio)phenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(4-ethyl-3-methylsulfanylphenyl)propan-1-one

InChI

InChI=1S/C12H16OS/c1-4-9-6-7-10(11(13)5-2)8-12(9)14-3/h6-8H,4-5H2,1-3H3

InChI Key

GAASENVPQKEFAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)CC)SC

Origin of Product

United States

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